molecular formula C26H20N4O7 B11695832 N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide

N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide

Cat. No.: B11695832
M. Wt: 500.5 g/mol
InChI Key: PGKCCFALWKNUBR-JVWAILMASA-N
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Description

N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a methoxyphenyl group, and a dinitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide typically involves the condensation of 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde with 2-(naphthalen-1-yl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The methoxy and dinitrophenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of nitro and methoxy groups can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • N’-[(E)-[4-(2,4-Dinitrophenoxy)phenyl]methylene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
  • N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-ethoxyphenyl]methylene]-2-(1-naphthylamino)acetohydrazide

Uniqueness

N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H20N4O7

Molecular Weight

500.5 g/mol

IUPAC Name

N-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C26H20N4O7/c1-36-25-13-17(9-11-24(25)37-23-12-10-20(29(32)33)15-22(23)30(34)35)16-27-28-26(31)14-19-7-4-6-18-5-2-3-8-21(18)19/h2-13,15-16H,14H2,1H3,(H,28,31)/b27-16+

InChI Key

PGKCCFALWKNUBR-JVWAILMASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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